4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide
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Overview
Description
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Propyl Intermediate: The first step involves the alkylation of imidazole with 1-bromo-3-chloropropane to form 3-(1H-imidazol-1-yl)propane.
Sulfonamide Formation: The intermediate is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: Breakdown products of the sulfonamide bond.
Scientific Research Applications
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Chemical Biology: Employed in the design of chemical probes for studying biological pathways.
Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(3-imidazol-1-yl-propyl)-2,5-dimethylbenzenesulfonamide
- 4-Chloro-N-(3-imidazol-1-yl-propyl)benzamide
- N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
Uniqueness
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSLYQQWPIPID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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